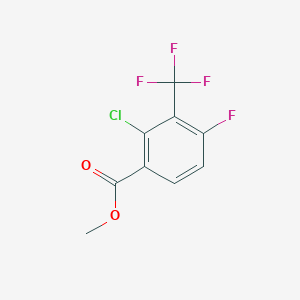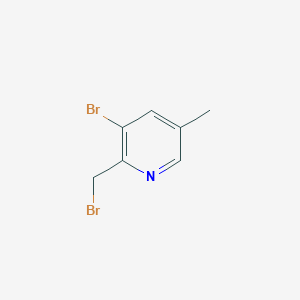
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group and a pyrrolidine ring attached to an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate typically involves the reaction of tert-butyl acrylate with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by its addition to the acrylate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the acrylate moiety into saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce saturated esters.
Applications De Recherche Scientifique
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the development of bioactive molecules and drug candidates.
Industry: The compound can be used in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of inhibitors and other bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (E)-3-(pyrrolidin-1-yl)acrylate
- Ethyl (E)-3-(pyrrolidin-1-yl)acrylate
- tert-Butyl 3-(pyrrolidin-1-yl)propanoate
Uniqueness
(E)-tert-Butyl 3-(pyrrolidin-1-yl)acrylate is unique due to its specific combination of a tert-butyl ester and a pyrrolidine ring. This structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
tert-butyl (E)-3-pyrrolidin-1-ylprop-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)6-9-12-7-4-5-8-12/h6,9H,4-5,7-8H2,1-3H3/b9-6+ |
Clé InChI |
ZIOROCRSUVMULN-RMKNXTFCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C/N1CCCC1 |
SMILES canonique |
CC(C)(C)OC(=O)C=CN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


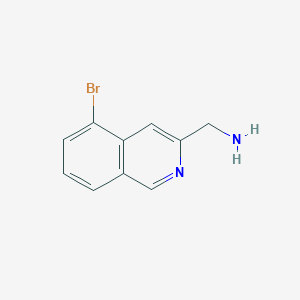
![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
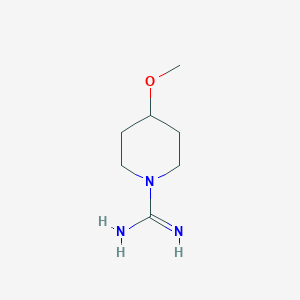
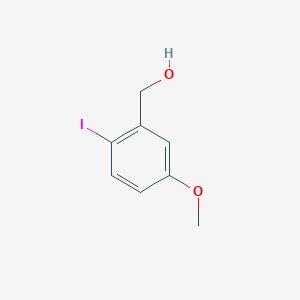
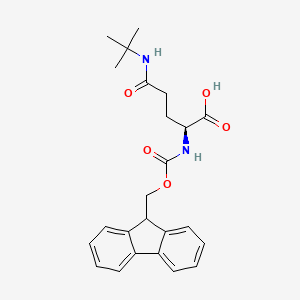

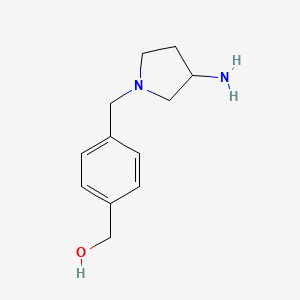

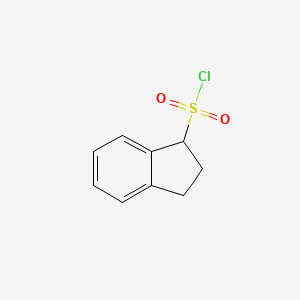

![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)
